PRMT6 Enzyme Inhibition: Target Compound vs. Unsubstituted Piperidine Analog
The target compound demonstrates measurable inhibition of human PRMT6, with a reported IC50 of 78 nM in a biochemical methylation assay [1]. In contrast, the unsubstituted piperidine analog (4-Chloro-6-(piperidin-1-yl)-2-methylpyrimidine) shows no detectable PRMT6 inhibition at comparable concentrations in the same assay format [2]. This indicates that the 3-(methoxymethyl) group is a critical determinant for PRMT6 engagement, likely through hydrogen-bonding interactions within the enzyme active site.
| Evidence Dimension | PRMT6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | 4-Chloro-6-(piperidin-1-yl)-2-methylpyrimidine (IC50 > 10,000 nM, inactive) |
| Quantified Difference | >128-fold selectivity gain |
| Conditions | Inhibition of human full-length PRMT6 (residues 1–375) expressed in baculovirus system; scintillation proximity assay |
Why This Matters
This >100-fold differential confirms that the methoxymethyl substituent is not an inert structural feature but a pharmacophoric element essential for PRMT6 activity, making the target compound a distinct chemical tool that cannot be replaced by the simpler, cheaper unsubstituted analog.
- [1] BindingDB. BDBM50194767 (CHEMBL3915667) – PRMT6 IC50 = 78 nM. Assay ID 50047872. View Source
- [2] ChEMBL Database. PRMT6 inhibition data for unsubstituted piperidine analog; SAR trend extracted from patent CN115304503A. View Source
